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Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous
cellular processes, including cell growth, proliferation, survival, and metabolism.[1]
Dysregulation of this pathway is a hallmark of many cancers and immune disorders.[1][2] The
PI13Kd isoform, predominantly expressed in hematopoietic cells, has emerged as a key
therapeutic target.[1][3][4] First-generation PI3Kd inhibitors, which are ATP-competitive, have
demonstrated clinical efficacy but are often limited by significant toxicities due to off-target
effects.[5][6] Roginolisib (I0OA-244) represents a paradigm shift as a first-in-class, orally
bioavailable, allosteric modulator of PI3Kd.[7][8] Unlike conventional inhibitors, Roginolisib
employs a unique, non-ATP competitive mechanism, binding to the C-terminus of the PI3Kd
catalytic subunit to stabilize an inactive enzyme conformation.[5][6][9] This allosteric modulation
confers exquisite selectivity and a favorable safety profile, paving the way for new therapeutic
strategies in both hematological malignancies and solid tumors.[6][10] This document provides
a comprehensive technical overview of Roginolisib's mechanism, preclinical and clinical data,
and the experimental methodologies used for its characterization.

The PI3Kd Sighaling Pathway and the Rationale for

Allosteric Inhibition
The Canonical PI3Kd Pathway
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Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory
subunit (p85).[1][2] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled
receptors (GPCRs), PI3Kd is recruited to the plasma membrane where it catalyzes the
phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-
trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting and activating
downstream effector proteins with Pleckstrin homology (PH) domains, most notably AKT and
PDK1.[2] This cascade activation promotes cell survival, proliferation, and differentiation. The
pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which
dephosphorylates PIP3 back to PIP2.[2]
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Caption: The canonical PI3Kd/AKT/mTOR signaling pathway.
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Mechanism of Action: Allosteric vs. Orthosteric
Inhibition

Traditional PI3Kd inhibitors are orthosteric, competing with ATP for binding in the kinase
domain. This can lead to off-target inhibition of other kinases and isoforms, contributing to
toxicity. Roginolisib is a non-ATP competitive, allosteric modulator.[5][6] It binds to a distinct site
on the C-terminus of the p110& subunit, inducing a conformational change that stabilizes the

enzyme in a catalytically inactive state.[6][9] This unique mechanism confers high selectivity for
PI3Kd, minimizing off-target effects and leading to a more favorable safety profile.[6][10]
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Caption: Comparison of orthosteric and allosteric inhibition mechanisms.

Quantitative Data
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The preclinical profile of Roginolisib demonstrates potent and highly selective inhibition of
PI3KJ.

ble 1: Biochemical | 1sof lectivi

Kinase Isoform IC50 (nM) Selectivity vs. PI3Kd
PI3Kd 145

PI3Ka 18,500 ~128-fold

PI3KpB 2,850 ~20-fold

Data sourced from publicly

available information.[11]

ble 2: Cellul ity of Roginolisil

Assay Cell Type IC50 (nM)
B-Cell Proliferation Human primary B-cells 48
BCR-induced pAkt Ramos B-cells 280

Data sourced from publicly

available information.[11][12]

Table 3: Summary of Clinical Findings (DIONE-01 Trial)
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Indication

Dose Level

Key Observations

Relapsed/Refractory Follicular

Lymphoma

80 mg QD

2 of 4 patients achieved a
Partial Response (PR).[5]

Relapsed/Refractory Follicular

Lymphoma

20 mg & 80 mg QD

No dose-limiting toxicities
(DLTs) observed; transient G3
ASTI/ALT elevation and platelet
reduction seen in 2/8 patients,
which resolved without

intervention.[5]

Metastatic Uveal Melanoma

80 mg QD (RP2D)

Median Overall Survival (OS)
of 16 months, compared to <8
months for historical controls.
[10][13]

Solid Tumors & Follicular

Lymphoma

80 mg QD (RP2D)

Well-tolerated with <7% of
Grade 3/4 treatment-emergent
adverse effects deemed

related to the agent.[13]

Data from the Phase 1 DIONE-
01 study (NCT04328844).[13]

Key Experimental Protocols
Protocol: In Vitro PI3Kd Kinase Assay (HTRF)

e Objective: To determine the IC50 of Roginolisib against the PI3Kd enzyme.

e Methodology:

o Reagents: Recombinant human PI3K9, PIP2 substrate, ATP, assay buffer, HTRF detection

reagents (e.g., biotinylated-PIP3 tracer and europium-labeled anti-GST antibody,

streptavidin-XL665).

o Procedure: a. Serially dilute Roginolisib in DMSO and add to a 384-well assay plate. b.

Add recombinant PI3Kd enzyme to the wells and incubate briefly. c. Initiate the kinase

© 2025 BenchChem. All rights reserved.

6/11

Tech Support


https://ashpublications.org/blood/article/142/Supplement%201/6114/506322/Roginolisib-a-Highly-Selective-Allosteric
https://ashpublications.org/blood/article/142/Supplement%201/6114/506322/Roginolisib-a-Highly-Selective-Allosteric
https://www.ionctura.com/insight/pi3k%CE%B4-inhibitors-offer-promise-in-solid-tumors/
https://www.onclive.com/view/early-responses-with-roginolisib-support-ongoing-phase-2-ocule-01-trial-in-metastatic-uveal-melanoma
https://www.onclive.com/view/early-responses-with-roginolisib-support-ongoing-phase-2-ocule-01-trial-in-metastatic-uveal-melanoma
https://www.onclive.com/view/early-responses-with-roginolisib-support-ongoing-phase-2-ocule-01-trial-in-metastatic-uveal-melanoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15190132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

reaction by adding a mixture of PIP2 substrate and ATP. Incubate at room temperature for
60 minutes. d. Stop the reaction and add the HTRF detection reagents. e. Incubate for 60
minutes to allow for binding.

o Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring
emission at 665 nm and 620 nm.

o Analysis: Calculate the HTRF ratio and plot against inhibitor concentration. Determine the
IC50 value using a four-parameter logistic fit.

Protocol: Cellular pAkt Inhibition Assay (Western Blot)

» Objective: To measure the effect of Roginolisib on the PI3Kd signaling pathway in a cellular
context.

o Methodology:

o Cell Culture: Culture Ramos cells (human Burkitt's lymphoma B-cell line) in RPMI-1640
medium supplemented with 10% FBS.

o Procedure: a. Seed cells in a 6-well plate and starve overnight in serum-free media. b.
Pre-treat cells with varying concentrations of Roginolisib or DMSO vehicle for 1 hour. c.
Stimulate the B-cell receptor (BCR) pathway by adding anti-IgM antibody for 15 minutes.
d. Immediately place plates on ice, aspirate media, and lyse cells in RIPA buffer containing
protease and phosphatase inhibitors. e. Quantify total protein concentration using a BCA
assay.

o Western Blot: a. Denature equal amounts of protein lysate and separate using SDS-
PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane and probe with
primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., B-
actin). d. Incubate with HRP-conjugated secondary antibodies and visualize bands using
an enhanced chemiluminescence (ECL) substrate.

o Analysis: Quantify band intensity using densitometry software. Normalize pAkt levels to
total Akt and plot the percentage inhibition relative to the stimulated control.
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Caption: Workflow for cellular pAkt inhibition assay via Western Blot.
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Protocol: In Vivo Syngeneic Tumor Model

o Objective: To evaluate the anti-tumor and immunomodulatory effects of Roginolisib in vivo.
o Methodology:
o Animal Model: C57BL/6 mice.

o Tumor Implantation: Subcutaneously inject MC38 (colon adenocarcinoma) cells into the
flank of the mice.

o Treatment: Once tumors reach a palpable size (e.g., 100 mm3), randomize mice into
treatment groups (e.g., Vehicle, Roginolisib). Administer Roginolisib daily via oral gavage.

o Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body
weight and general health.

o Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and
spleens. a. Tumor Analysis: A portion of the tumor can be fixed for immunohistochemistry
(IHC) to assess immune cell infiltration (e.g., CD8+, FoxP3+ Tregs). b. Flow Cytometry:
Prepare single-cell suspensions from the remaining tumor tissue and spleens. Stain with
fluorescently-labeled antibodies to quantify immune cell populations (e.g., CD8+ T cells,
regulatory T cells, myeloid-derived suppressor cells).

o Analysis: Compare tumor growth curves between treatment groups. Analyze flow
cytometry and IHC data to determine the impact of Roginolisib on the tumor immune
microenvironment.

Conclusion and Future Directions

Roginolisib is a highly selective, first-in-class allosteric modulator of PI3Kd.[7][8] Its unique non-
ATP competitive mechanism of action translates into a highly differentiated preclinical profile
characterized by potent on-target activity and an improved safety profile compared to earlier-
generation PI3Kd inhibitors.[6][9] Clinical data from the DIONE-01 study has demonstrated
promising anti-tumor activity and good tolerability in patients with both hematological cancers
and solid tumors, such as uveal melanoma.[5][13]
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The ability of Roginolisib to modulate the tumor microenvironment, specifically by reducing
suppressive immune cells like regulatory T-cells, provides a strong rationale for its use in
combination with immunotherapies.[6][13][14] Ongoing and future clinical trials will further
elucidate the full potential of Roginolisib to reverse immune-mediated resistance and improve
outcomes for patients with difficult-to-treat cancers.[7][15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]
o 2. tandfonline.com [tandfonline.com]
o 3. aacrjournals.org [aacrjournals.org]

e 4. AReview of Phosphocreatine 3 Kinase 6 Subtype (PI3Kd) and Its Inhibitors in Malignancy
- PMC [pmc.ncbi.nim.nih.gov]

» 5. ashpublications.org [ashpublications.org]

» 6. Novel PI3kd inhibitor roginolisib synergizes with venetoclax in hematologic malignancies |
Haematologica [haematologica.org]

e 7.i0nctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in
Oncology | News | News & insights | Syncona [synconaltd.com]

« 8. targetedonc.com [targetedonc.com]

¢ 9. Novel PI3kd inhibitor roginolisib synergizes with venetoclax in hematologic malignancies -
PMC [pmc.ncbi.nlm.nih.gov]

e 10. PI3K?d inhibitors offer serious promise in solid tumors ¢ iOnctura [ionctura.com]
e 11. medchemexpress.com [medchemexpress.com]

e 12. medchemexpress.com [medchemexpress.com]

e 13. onclive.com [onclive.com]

e 14. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-d) inhibitor
roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://haematologica.org/article/view/12114
https://www.onclive.com/view/early-responses-with-roginolisib-support-ongoing-phase-2-ocule-01-trial-in-metastatic-uveal-melanoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC10907864/
https://www.synconaltd.com/news-insights/news/ionctura-expands-roginolisib-trials-to-the-us-advancing-multi-indication-strategy-in-oncology/
https://www.prnewswire.com/news-releases/ionctura-expands-roginolisib-trials-to-the-us-advancing-multi-indication-strategy-in-oncology-302549542.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12620252/
https://www.benchchem.com/product/b15190132?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2072-6694/17/10/1610
https://www.tandfonline.com/doi/full/10.1080/1744666X.2025.2522265?src=
https://aacrjournals.org/cancerres/article/77/8/1892/625064/Differential-PI3K-Signaling-in-CD4-T-cell-Subsets
https://pmc.ncbi.nlm.nih.gov/articles/PMC8513496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8513496/
https://ashpublications.org/blood/article/142/Supplement%201/6114/506322/Roginolisib-a-Highly-Selective-Allosteric
https://haematologica.org/article/view/12114
https://haematologica.org/article/view/12114
https://www.synconaltd.com/news-insights/news/ionctura-expands-roginolisib-trials-to-the-us-advancing-multi-indication-strategy-in-oncology/
https://www.synconaltd.com/news-insights/news/ionctura-expands-roginolisib-trials-to-the-us-advancing-multi-indication-strategy-in-oncology/
https://www.targetedonc.com/view/fda-grants-permission-to-proceed-studies-of-roginolisib-across-cancer-types
https://pmc.ncbi.nlm.nih.gov/articles/PMC12666274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12666274/
https://www.ionctura.com/insight/pi3k%CE%B4-inhibitors-offer-promise-in-solid-tumors/
https://www.medchemexpress.com/roginolisib.html
https://www.medchemexpress.com/roginolisib-hemifumarate.html
https://www.onclive.com/view/early-responses-with-roginolisib-support-ongoing-phase-2-ocule-01-trial-in-metastatic-uveal-melanoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC10907864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10907864/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15190132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

composition - PMC [pmc.ncbi.nim.nih.gov]

e 15. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in
Oncology [prnewswire.com]

e 16. Targeting PI3Kd in cancer: a setback or the end - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Technical Whitepaper on the Allosteric Modulation of
PI3Kd by Roginolisib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15190132#allosteric-modulation-of-pi3k-by-
roginolisib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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